molecular formula C11H19NO B3054453 Cyclohexanone, 4-(1-piperidinyl)- CAS No. 60481-62-1

Cyclohexanone, 4-(1-piperidinyl)-

Cat. No.: B3054453
CAS No.: 60481-62-1
M. Wt: 181.27 g/mol
InChI Key: ZNDMWZIAZJLETD-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-(1-piperidinyl)- is an organic compound with the molecular formula C11H19NO. It is a derivative of cyclohexanone, where a piperidinyl group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its unique chemical structure, which includes a six-membered cyclohexane ring and a piperidine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 4-(1-piperidinyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with piperidine under specific conditions. The reaction typically requires a catalyst, such as palladium or rhodium, and is carried out under hydrogenation conditions . Another method involves the use of multicomponent reactions, where cyclohexanone, piperidine, and other reagents are combined in a single step to form the desired product .

Industrial Production Methods

In industrial settings, the production of cyclohexanone, 4-(1-piperidinyl)- often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of starting materials to the target compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or reagents depending on the desired product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation of cyclohexanone, 4-(1-piperidinyl)- can yield cyclohexanone carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a wide range of functionalized piperidine compounds .

Mechanism of Action

The mechanism of action of cyclohexanone, 4-(1-piperidinyl)- involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Cyclohexanone, 4-(1-piperidinyl)- can be compared with other similar compounds, such as:

Uniqueness

Cyclohexanone, 4-(1-piperidinyl)- is unique due to its combination of a cyclohexanone ring and a piperidinyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

4-piperidin-1-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDMWZIAZJLETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494194
Record name 4-(Piperidin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-62-1
Record name 4-(Piperidin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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